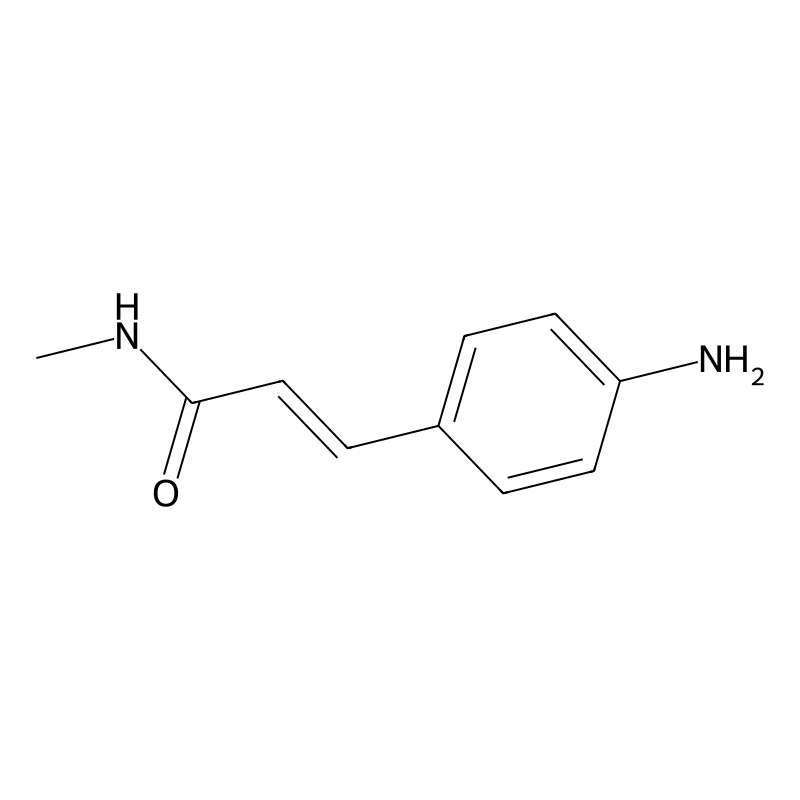

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes an amine group and a prop-2-enamide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-aminophenyl group enhances its reactivity and biological activity, making it an interesting subject for research.

- Oxidation: (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide can be oxidized to form oxides or quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The double bond in the compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides.

Research indicates that (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide exhibits promising biological activities. It has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several synthesis methods have been developed for (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide:

- Condensation Reaction: A common synthetic route involves the reaction of 4-aminobenzaldehyde with N-methylacetamide in the presence of a base, such as sodium hydroxide, under reflux conditions. This condensation mechanism yields the desired enamide product.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Catalysts like palladium or nickel can enhance the efficiency of the synthesis process.

The compound has several notable applications:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential use as a biochemical probe or inhibitor in enzymatic studies.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer research.

- Industry: Utilized in developing advanced materials, including polymers and coatings.

The interaction studies of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide suggest that it may interact with specific molecular targets within biological systems. Its mechanism of action likely involves inhibiting certain enzymes or signaling pathways, although detailed studies are required to identify these targets accurately.

Several compounds share structural similarities with (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains a methoxy group instead of a methyl group | Different electronic properties due to methoxy substitution |

| (2E)-3-(4-Aminophenyl)-N-ethylprop-2-enamide | Ethyl group instead of a methyl group | Altered steric and electronic environment |

Uniqueness

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is distinguished by its specific combination of functional groups, which confer distinct chemical and biological properties. The methyl group provides a unique steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and applications.